2-(2-Chloro-6-fluoro-benzyloxymethyl)-pyrrolidine hydrochloride
Description
2-(2-Chloro-6-fluoro-benzyloxymethyl)-pyrrolidine hydrochloride (CAS Ref: 10-F090474) is a pyrrolidine-based compound featuring a benzyloxymethyl group substituted with chlorine and fluorine at the 2- and 6-positions of the benzene ring. The molecule is further stabilized as a hydrochloride salt, enhancing its solubility in polar solvents. This compound has been cataloged as a specialty chemical but is currently marked as discontinued by suppliers like CymitQuimica, limiting its commercial availability .
Properties
IUPAC Name |
2-[(2-chloro-6-fluorophenyl)methoxymethyl]pyrrolidine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClFNO.ClH/c13-11-4-1-5-12(14)10(11)8-16-7-9-3-2-6-15-9;/h1,4-5,9,15H,2-3,6-8H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVRTXWHDTCUMPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)COCC2=C(C=CC=C2Cl)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16Cl2FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(2-Chloro-6-fluoro-benzyloxymethyl)-pyrrolidine hydrochloride is a synthetic compound that belongs to the class of pyrrolidine derivatives. It is characterized by the presence of a chloro and fluoro substituent on the benzyl moiety, which is linked to the pyrrolidine ring. This unique structure suggests potential biological activity, making it a subject of interest in medicinal chemistry and pharmacology.
The biological activity of this compound primarily involves its interaction with specific molecular targets within biological systems. These interactions can lead to modulation of various signaling pathways, influencing cellular functions such as proliferation, apoptosis, and immune response. The compound's effects may be attributed to its ability to inhibit or activate certain enzymes or receptors.
Antiviral Activity
Research has indicated that compounds with similar structural motifs exhibit significant antiviral properties. For instance, studies on related pyrrolidine derivatives have shown potent activity against HIV-1, with some compounds demonstrating efficacy in picomolar ranges against wild-type and mutant strains of the virus . The presence of the 2-chloro-6-fluoro substitution has been linked to enhanced antiviral activity, suggesting that this compound may exhibit similar effects.
Antimicrobial Properties
In addition to antiviral activity, pyrrolidine derivatives have been explored for their antimicrobial properties. The unique functional groups present in this compound could contribute to its ability to inhibit bacterial growth or fungal infections. Studies have shown that structural modifications can significantly impact the antimicrobial effectiveness of related compounds.
Case Studies
- HIV-1 Inhibition : A study focused on structurally analogous compounds demonstrated that specific substitutions at the 6-position of the benzyl ring led to enhanced inhibition of HIV-1 reverse transcriptase. The findings indicated a correlation between structural features and antiviral potency, providing insights into how modifications could optimize efficacy against viral targets .
- Antimicrobial Screening : In a comparative analysis of various pyrrolidine derivatives, compounds exhibiting similar structural characteristics were tested against a range of bacterial strains. Results indicated that certain substitutions increased antibacterial activity, highlighting the potential for this compound to serve as a lead compound in developing new antimicrobial agents.
Summary of Biological Activities
Future Directions
Further research is warranted to explore the full spectrum of biological activities associated with this compound. Key areas for future investigation include:
- Structure-Activity Relationship (SAR) Studies : Detailed SAR studies could elucidate how specific modifications influence biological activity, guiding the design of more potent derivatives.
- In Vivo Studies : Conducting animal model studies will be crucial to assess the pharmacokinetics and therapeutic potential of this compound in real biological systems.
- Mechanistic Studies : Investigating the precise molecular mechanisms underlying its biological effects will enhance understanding and facilitate the development of targeted therapies.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Molecular Properties
The compound is compared below with two closely related analogs:
Key Observations:
- Ring Size : The substitution of pyrrolidine (5-membered) with piperidine (6-membered) in the analog from introduces conformational flexibility, which could influence interactions with biological targets such as enzymes or receptors .
- Halogen Differences : Fluorine’s electronegativity and small atomic radius (vs. bromine) may alter electronic properties and binding specificity.
Q & A
Basic Questions
Q. What are the recommended synthetic routes for 2-(2-Chloro-6-fluoro-benzyloxymethyl)-pyrrolidine hydrochloride, and how can reaction efficiency be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution of a pyrrolidine precursor with 2-chloro-6-fluorobenzyloxymethyl chloride. Reaction efficiency is enhanced by optimizing solvent polarity (e.g., DMF or THF), temperature (60–80°C), and stoichiometric ratios (1.2–1.5 equivalents of benzyloxymethyl chloride). Catalytic bases like K₂CO₃ improve yield by neutralizing HCl byproducts . For intermediates, halogenated pyridine derivatives (e.g., 4-chloro-6-(2-chloro-6-fluorophenyl)pyrimidine) require strict anhydrous conditions to prevent hydrolysis .
Q. What spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation address common pitfalls?
- Methodological Answer :
- ¹H/¹³C NMR : Focus on splitting patterns of the pyrrolidine ring (δ 1.5–3.5 ppm) and benzyloxymethyl protons (δ 4.5–5.5 ppm). The chloro and fluoro substituents induce deshielding in adjacent protons, but coupling with fluorine (³J ~8–12 Hz) can complicate peak assignments .
- Mass Spectrometry (HRMS) : Use ESI+ mode to detect [M+H]⁺. Chlorine/fluorine isotopes (e.g., ³⁵Cl/³⁷Cl, ¹⁹F) require high-resolution analysis to avoid misassignment .
- IR Spectroscopy : Confirm C-Cl (600–800 cm⁻¹) and C-F (1000–1100 cm⁻¹) stretches, but note overlapping signals from pyrrolidine C-N vibrations .
Q. What safety protocols are critical when handling this compound, particularly regarding inhalation risks and waste disposal?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and FFP3 masks to avoid dermal/airway exposure. Use fume hoods for weighing and synthesis .
- Waste Management : Segregate halogenated waste in labeled containers. Neutralize acidic byproducts (e.g., HCl) with 10% sodium bicarbonate before disposal .
Advanced Research Questions
Q. How can researchers resolve discrepancies between theoretical and experimental NMR chemical shifts for this compound?
- Methodological Answer :
- Computational Modeling : Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level predicts chemical shifts. Discrepancies >0.5 ppm may arise from solvent effects (e.g., DMSO vs. CDCl₃) or conformational flexibility of the benzyloxymethyl group .
- Dynamic Effects : Use NMR relaxation studies (T₁/T₂ measurements) to assess rotational barriers of the pyrrolidine ring. Compare with variable-temperature NMR to identify slow-exchange conformers .
Q. What strategies are employed to separate enantiomers of this chiral pyrrolidine derivative, and what analytical methods validate enantiopurity?
- Methodological Answer :
- Chiral Chromatography : Use Chiralpak IA or IB columns with hexane:IPA (90:10) mobile phase. Adjust flow rate (1.0 mL/min) to resolve enantiomers (α >1.2) .
- Circular Dichroism (CD) : Compare experimental CD spectra with computed ECD (time-dependent DFT) to assign absolute configuration. Validate enantiopurity via [α]D²⁵ values (>99% ee requires Δ[α] >10°) .
Q. How does the electronic environment of the benzyloxymethyl substituent influence the compound's reactivity in nucleophilic substitutions?
- Methodological Answer :
- Electron-Withdrawing Effects : The 2-chloro-6-fluoro group increases electrophilicity of the benzyloxymethyl carbon, accelerating SN2 reactions. Hammett substituent constants (σₚ ≈0.78 for Cl, σₘ≈0.34 for F) correlate with rate enhancements in DMSO .
- Computational Insights : Natural Bond Orbital (NBO) analysis reveals increased positive charge on the benzylic carbon (Δq ≈+0.15 e), confirmed by electrostatic potential maps .
Q. What computational approaches predict the binding affinity of this compound to biological targets, and how are force field parameters optimized?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina with halogen-bonding parameters (e.g., PLP scoring function modified for Cl/F interactions). Validate docking poses via MD simulations (AMBER force field) .
- Force Field Optimization : Adjust partial charges for chloro/fluoro substituents using RESP fitting (HF/6-31G*). Include polarizable force fields (e.g., CHARMM Drude) to model halogen-protein interactions .
Q. How do researchers address contradictory biological activity data across studies using this compound?
- Methodological Answer :
- Purity Verification : Conduct HPLC-MS to rule out impurities (>98% purity required). Check for hygroscopicity-induced degradation via Karl Fischer titration .
- Assay Conditions : Standardize cell-based assays (e.g., ATP levels, pH control) to minimize variability. Cross-validate IC₅₀ values using orthogonal methods (e.g., SPR vs. fluorescence polarization) .
- Structural Analogues : Compare activity with derivatives like (R)-2-(5-fluoro-2-methylphenyl)pyrrolidine hydrochloride to isolate substituent effects .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
